molecular formula C11H9F3O B15089896 1-Ethoxy-2-ethynyl-4-trifluoromethyl-benzene

1-Ethoxy-2-ethynyl-4-trifluoromethyl-benzene

Cat. No.: B15089896
M. Wt: 214.18 g/mol
InChI Key: JLFSLDXEKFSNFE-UHFFFAOYSA-N
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Description

1-Ethoxy-2-ethynyl-4-trifluoromethyl-benzene is an organic compound characterized by the presence of an ethoxy group, an ethynyl group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution reactions to introduce these functional groups .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-2-ethynyl-4-trifluoromethyl-benzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

1-Ethoxy-2-ethynyl-4-trifluoromethyl-benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives may be explored for potential biological activity, including antimicrobial and anticancer properties.

    Medicine: The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, making this compound a valuable intermediate in drug development.

    Industry: It is used in the production of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 1-Ethoxy-2-ethynyl-4-trifluoromethyl-benzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in click chemistry reactions, forming stable triazole rings. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in biological systems .

Comparison with Similar Compounds

Uniqueness: 1-Ethoxy-2-ethynyl-4-trifluoromethyl-benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C11H9F3O

Molecular Weight

214.18 g/mol

IUPAC Name

1-ethoxy-2-ethynyl-4-(trifluoromethyl)benzene

InChI

InChI=1S/C11H9F3O/c1-3-8-7-9(11(12,13)14)5-6-10(8)15-4-2/h1,5-7H,4H2,2H3

InChI Key

JLFSLDXEKFSNFE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(F)(F)F)C#C

Origin of Product

United States

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